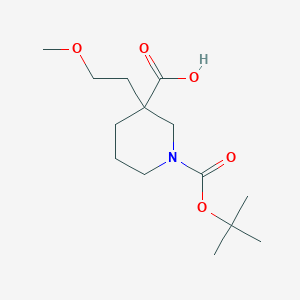

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

説明

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-methoxyethyl substituent at the 3-position of the piperidine ring, along with a carboxylic acid group at the same position. Boc-protected piperidinecarboxylic acids are critical intermediates in pharmaceutical synthesis, particularly in peptide coupling and drug development, due to their stability and ease of deprotection .

特性

IUPAC Name |

3-(2-methoxyethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(10-15,11(16)17)7-9-19-4/h5-10H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOQGWDUHSPKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, commonly referred to as Boc-3-piperidinecarboxylic acid, is a piperidine derivative with significant implications in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the fields of pharmacology and drug design. This article explores the compound's biological activity, synthesizing data from recent studies and case analyses to provide a comprehensive overview.

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 84358-12-3

- Physical State : Solid

- Melting Point : 159-162 °C

Biological Activity Overview

The biological activity of Boc-3-piperidinecarboxylic acid has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its role in peptide synthesis.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against several cancer cell lines. Notably, its mechanism of action appears to involve the inhibition of key cellular pathways that facilitate tumor growth and survival.

-

Cell Line Studies :

- In vitro tests demonstrated that Boc-3-piperidinecarboxylic acid exhibits selective cytotoxicity towards human colon cancer (HCT-116) and hepatoma (SMMC-7721) cell lines while showing less efficacy against breast cancer cells (MCF-7) .

- The compound's IC50 values indicate its potency:

- HCT-116 : IC50 = 0.8 µM

- SMMC-7721 : IC50 = 0.14 µM

- MCF-7 : IC50 = 2.5 µM

- Mechanism of Action :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Boc-3-piperidinecarboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, allowing for further functionalization without compromising the piperidine core's reactivity.

Structure-Activity Relationship Insights

The introduction of different substituents at various positions on the piperidine ring significantly impacts biological activity:

- Compounds modified at the 2-position showed enhanced selectivity for cancer cell lines.

- The presence of methoxyethyl groups has been associated with improved solubility and bioavailability, enhancing therapeutic potential .

Case Studies

Several case studies have documented the clinical relevance of Boc-3-piperidinecarboxylic acid:

- Study on Antitumor Efficacy :

- Peptide Synthesis Applications :

Comparative Analysis Table

| Property/Activity | Boc-3-Piperidinecarboxylic Acid | Camptothecin (CPT) |

|---|---|---|

| IC50 (HCT-116) | 0.8 µM | Similar efficacy |

| IC50 (SMMC-7721) | 0.14 µM | Higher toxicity |

| IC50 (MCF-7) | 2.5 µM | 0.57 µM |

| Mechanism of Action | Topoisomerase I inhibition | Topoisomerase I inhibition |

| Application in Synthesis | Yes | Limited |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection of amine functionalities during multi-step synthetic processes, making it a valuable intermediate in drug development.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against specific cancer cell lines, showcasing the compound's utility in developing novel anticancer agents .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables chemists to construct more complex molecular architectures. For example, it can be employed in the synthesis of other nitrogen-containing heterocycles, which are prevalent in many bioactive compounds.

Data Table: Chemical Transformations

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Amine derivatives |

| Reduction | Hydrogenation under Pd/C catalyst | Alcohol derivatives |

| Acylation | Reaction with acyl chlorides | Acylated derivatives |

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer chemistry. Its functional groups can be incorporated into polymer backbones to impart desirable properties such as increased solubility and thermal stability.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polyurethanes enhances their mechanical properties and thermal resistance. The modified polymers demonstrated improved performance in applications such as coatings and adhesives, indicating the compound's significance in developing advanced materials .

類似化合物との比較

Substituent Variations and Structural Features

The table below compares the target compound with structurally similar Boc-protected piperidinecarboxylic acids, emphasizing substituent effects:

Key Differences and Implications

Substituent Polarity and Solubility :

- The 2-methoxyethyl group introduces an ether oxygen, enhancing hydrophilicity compared to methyl or ethyl analogs. This may improve aqueous solubility, critical for drug bioavailability .

- Fluorinated analogs (e.g., 3-fluoro derivative) exhibit higher polarity but lower molecular weight, favoring membrane permeability .

The 2-methoxyethyl group’s linear chain may offer moderate steric bulk, balancing reactivity and protection in Boc-deprotection steps .

Hazard Profiles :

- Aryl-substituted analogs (e.g., 4-phenyl derivative) show acute oral toxicity (H302) and skin irritation (H315), whereas alkyl-substituted variants (e.g., 3-methyl) have fewer reported hazards .

Complex substituents (e.g., 2-methoxyethyl) may require tailored conditions, such as gradient chromatography or custom work, as seen in methyl ester derivatives .

準備方法

Boc Protection of Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is commonly introduced to protect the nitrogen atom of piperidine derivatives. Boc protection is typically performed under acidic or neutral conditions using Boc anhydride or Boc chloride reagents. The Boc group can be removed later by acidic treatment (e.g., trifluoroacetic acid or hydrochloric acid).

- Solvents: Common solvents include tetrahydrofuran (THF), toluene, and 1,4-dioxane.

- Conditions: Room temperature to mild heating, often under inert atmosphere.

- Notes: The Boc group stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps.

Formation of the Carboxylic Acid Functionality

The carboxylic acid at the 3-position can be introduced or preserved through oxidation or hydrolysis steps.

- Oxidation: Conversion of aldehydes or alcohols to carboxylic acids using oxidizing agents.

- Hydrolysis: Hydrolysis of esters or amides under acidic or basic conditions.

- Reduction of Amides: For example, reduction of Weinreb amides to aldehydes using lithium aluminum hydride (LiAlH4) in THF at low temperatures (-10°C), followed by acidic workup, has been reported for related piperidine derivatives.

Representative Synthetic Route Example

A representative preparation sequence based on literature and patent data is as follows:

Solvents and Reagents

Purification Techniques

- Extraction: Organic solvents such as ethyl acetate are used to extract the product from aqueous layers.

- Recrystallization: Commonly employed to purify crystalline intermediates or final products.

- Chromatography: Silica gel column chromatography may be used for final purification, especially when impurities are present.

Research Findings and Observations

- The reduction of Weinreb amides to aldehydes using LiAlH4 is efficient and yields high purity products suitable for further functionalization.

- Boc protection is stable under many reaction conditions but can be selectively removed under acidic conditions without affecting other functional groups.

- The choice of coupling reagents and solvents significantly influences the yield and purity of the final product; carbodiimide-based reagents with catalytic DMAP are preferred for amide bond formation steps.

- The use of mild conditions during the alkylation and coupling steps preserves the integrity of the carboxylic acid functionality and the Boc protecting group.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Boc Protection | Reaction with Boc anhydride or Boc chloride | Boc2O, base (e.g., triethylamine) | Room temp to mild heat | Boc-protected piperidine |

| Alkylation of 3-position | Nucleophilic substitution or coupling | 2-methoxyethyl halide or coupling reagents | Basic or neutral, various solvents | Introduction of 2-methoxyethyl group |

| Amide Reduction | LiAlH4 reduction of Weinreb amide | LiAlH4, THF, -10°C | Short reaction time (10-20 min) | Aldehyde intermediate |

| Acidic Workup | Quenching with KHSO4 and HCl | Aqueous acidic solution | 15-30 min stirring | Isolation of aldehyde or acid |

| Purification | Extraction, recrystallization, chromatography | EtOAc, silica gel | Ambient conditions | Pure target compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(tert-Butoxycarbonyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by alkylation at the 3-position with 2-methoxyethyl groups. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃ or DMAP) to protect the amine .

- Alkylation : Introduce the 2-methoxyethyl moiety via nucleophilic substitution or coupling reactions, using catalysts like Pd or Cu for regioselectivity .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/methanol) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and the 2-methoxyethyl chain (δ ~3.3–3.5 ppm for methoxy protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) validates purity and detects stereochemical impurities .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., calculated [M+H]⁺ = 316.2; observed within ±0.5 ppm) .

Advanced Research Questions

Q. How can stereochemical integrity at the 3-position be maintained during synthesis, and what analytical methods resolve contradictions in stereoisomer identification?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric alkylation with chiral ligands (e.g., BINOL-derived phosphoramidites) to control configuration .

- Contradiction Resolution : If unexpected stereoisomers arise, employ:

- Chiral HPLC : Compare retention times with enantiopure standards .

- VCD (Vibrational Circular Dichroism) : Resolves ambiguities in NMR-based assignments by correlating vibrational modes with absolute configuration .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. The Boc group’s electron-withdrawing effect reduces piperidine nitrogen reactivity, while the 2-methoxyethyl chain enhances steric hindrance .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic derivatives for pharmacological testing .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Methodological Answer :

- Stability Testing : Store aliquots in DMSO-d6 or acetonitrile at –20°C and monitor degradation via ¹H NMR over 6 months. Avoid aqueous buffers (pH >8) to prevent Boc deprotection .

- Kinetic Analysis : Use Arrhenius plots (25–50°C) to extrapolate shelf life. Activation energy (Eₐ) for degradation typically ranges 70–90 kJ/mol .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given its hazard profile?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, and adsorb spills using vermiculite .

- Waste Disposal : Incinerate via licensed facilities to prevent environmental release of persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。